molecular formula C15H13NO B13730353 5-(4-methylphenoxy)-1H-indole

5-(4-methylphenoxy)-1H-indole

Cat. No.: B13730353
M. Wt: 223.27 g/mol
InChI Key: ZSOCQTZLGYVLKL-UHFFFAOYSA-N
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Description

5-(4-methylphenoxy)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound features a 4-methylphenoxy group attached to the 5-position of the indole ring. Indoles are known for their wide range of biological activities and are often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenoxy)-1H-indole typically involves the reaction of 4-methylphenol with indole under specific conditions. One common method includes:

    Starting Materials: 4-methylphenol and indole.

    Solvent: Dimethylformamide (DMF) is often used as the solvent.

    Catalyst: Sodium hydride (NaH) is used to deprotonate the phenol, making it more reactive.

    Reaction Conditions: The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The reaction is typically monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenoxy)-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂).

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

5-(4-methylphenoxy)-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(4-methylphenoxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-phenoxy-1H-indole: Lacks the methyl group on the phenoxy ring.

    5-(4-chlorophenoxy)-1H-indole: Contains a chlorine atom instead of a methyl group.

    5-(4-methoxyphenoxy)-1H-indole: Contains a methoxy group instead of a methyl group.

Uniqueness

5-(4-methylphenoxy)-1H-indole is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to molecular targets.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

5-(4-methylphenoxy)-1H-indole

InChI

InChI=1S/C15H13NO/c1-11-2-4-13(5-3-11)17-14-6-7-15-12(10-14)8-9-16-15/h2-10,16H,1H3

InChI Key

ZSOCQTZLGYVLKL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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